molecular formula C12H12N2 B3284432 2-(Pyridin-3-ylmethyl)aniline CAS No. 78500-77-3

2-(Pyridin-3-ylmethyl)aniline

Cat. No.: B3284432
CAS No.: 78500-77-3
M. Wt: 184.24 g/mol
InChI Key: LFWROEKDZROIEU-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethyl)aniline is an organic compound that belongs to the class of phenylalkylamines It consists of a pyridine ring attached to a benzene ring through a methylene bridge, with an amine group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Pyridin-3-ylmethyl)aniline involves the reaction of aniline with 3-(chloromethyl)pyridine hydrochloride in the presence of potassium carbonate. This reaction is typically carried out under solid-phase conditions without the need for a solvent, making it suitable for large-scale industrial production . The reaction proceeds as follows:

Aniline+3-(Chloromethyl)pyridine hydrochlorideK2CO3This compound\text{Aniline} + \text{3-(Chloromethyl)pyridine hydrochloride} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} Aniline+3-(Chloromethyl)pyridine hydrochlorideK2​CO3​​this compound

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aniline derivatives.

Mechanism of Action

The mechanism by which 2-(Pyridin-3-ylmethyl)aniline exerts its effects involves its interaction with specific molecular targets. For example, it acts as an inhibitor of leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response . The compound binds to the active site of the enzyme, preventing it from catalyzing its reaction, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-ylmethyl)aniline: Similar structure but with the pyridine ring attached at the 2-position.

    N-(Pyridin-4-ylmethyl)aniline: Pyridine ring attached at the 4-position.

    N-(Pyridin-3-ylmethyl)benzamide: Benzamide group instead of aniline.

Uniqueness

2-(Pyridin-3-ylmethyl)aniline is unique due to its specific binding properties and its ability to act as an enzyme inhibitor. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-7,9H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWROEKDZROIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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